5-bromo-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
Description
Properties
Molecular Formula |
C10H8BrN3 |
|---|---|
Molecular Weight |
250.09 g/mol |
IUPAC Name |
5-bromo-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile |
InChI |
InChI=1S/C10H8BrN3/c1-5-8-7(3-12)4-13-10(8)14-6(2)9(5)11/h4H,1-2H3,(H,13,14) |
InChI Key |
GPDSXWIXMALBNU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CNC2=NC(=C1Br)C)C#N |
Origin of Product |
United States |
Preparation Methods
Starting Materials and General Synthetic Strategy
Synthesis of this compound typically begins with halogenated pyridine precursors, such as 5-bromo-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, which undergo further functionalization and cyclization to form the fused pyrrolo[2,3-b]pyridine ring system. Key reagents include phosphorus pentachloride in phosphoryl chloride for chlorination, hydrazine hydrate for cyclization, and various aldehydes or isothiocyanates for derivative formation.
Chlorination and Cyclization
A primary method involves the chlorination of 5-bromo-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile with phosphorus pentachloride in phosphoryl chloride, yielding a 2-chloropyridine intermediate. This intermediate is then cyclized by treatment with hydrazine hydrate in boiling ethanol, which leads to the formation of the fused pyrrolo[2,3-b]pyridine ring system, specifically the amine derivative of the target compound. This step is crucial as it establishes the pyrrolo ring fused to the pyridine core.
Functionalization via Schiff Base Formation
The amine derivative obtained from the cyclization step can be further reacted with aromatic or heterocyclic aldehydes under reflux in ethanol with catalytic piperidine to form Schiff bases. These reactions proceed via condensation, where the amino group reacts with the aldehyde to form an imine linkage, expanding the chemical diversity of pyrrolo[2,3-b]pyridine derivatives. The Schiff bases exhibit characteristic spectroscopic features such as disappearance of amino group bands in IR and azomethine proton signals in ^1H-NMR spectra.
Alternative Synthetic Routes Using Grinding Methods
In related fused pyridine systems, mechanochemical methods such as grinding have been employed to synthesize analogous compounds. For example, equimolar grinding of pyridine precursors with potassium hydroxide and alkyl halides (e.g., chloroacetone, iodomethane) at room temperature leads to substitution and cyclization reactions, yielding thieno[2,3-b]pyridine derivatives. Although this method is described for related heterocycles, it represents a solvent-free, efficient approach that could be adapted for the synthesis of pyrrolo[2,3-b]pyridine derivatives.
Detailed Synthetic Procedure and Data
Spectroscopic and Analytical Characterization
Infrared Spectroscopy (IR): The key functional groups such as cyano (CN), carbonyl (CO), and amino groups show characteristic absorption bands. For example, the CN stretch appears around 2233 cm^−1, and CO stretches near 1700 cm^−1 in related compounds.
Nuclear Magnetic Resonance (NMR): The ^1H-NMR spectra of intermediates and final products show signals corresponding to methyl groups (singlets around δ 2.3–2.4 ppm), aromatic protons, and azomethine protons in Schiff bases (singlets near δ 8.7–9.3 ppm).
Elemental Analysis: Used to confirm the composition and purity of synthesized compounds, matching calculated values for carbon, hydrogen, nitrogen, and bromine content.
Research Discoveries and Mechanistic Insights
The chlorination and subsequent cyclization steps are pivotal in constructing the fused pyrrolo[2,3-b]pyridine core, with hydrazine hydrate acting as a nucleophile to induce ring closure.
Schiff base formation expands the chemical space of these compounds, allowing for the introduction of diverse substituents that may modulate biological activity.
Mechanochemical grinding methods offer greener and potentially more efficient alternatives to traditional solution-phase synthesis, though their application to this exact compound requires further exploration.
Chemical Reactions Analysis
Types of Reactions
5-bromo-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed depend on the type of reaction. For example, substitution reactions can yield various derivatives depending on the nucleophile used .
Scientific Research Applications
5-bromo-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a kinase inhibitor.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-bromo-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile involves its interaction with specific molecular targets. For instance, it has been shown to inhibit FGFRs, which play a crucial role in cell proliferation and survival. By binding to these receptors, the compound can disrupt signaling pathways involved in cancer progression .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Analogs
5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
- Molecular Weight : 177.59 g/mol (vs. ~252 g/mol for the bromo-dimethyl analog, estimated).
- Density : 1.5 g/cm³ .
- Key Differences :
- Chlorine’s smaller atomic radius reduces steric hindrance and halogen-bonding strength compared to bromine.
- Absence of methyl groups improves solubility but decreases lipophilicity.
3-Bromo-1H-pyrrolo[2,3-b]pyridine
Methyl-Substituted Analogs
4,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
- Substituents : Methyl groups at 4 and 6; lacks bromine.
- Commercial Status: Discontinued by CymitQuimica , but available via Santa Cruz Biotechnology (sc-349838) at $285/250 mg .
- Retains methyl-induced hydrophobicity, suggesting similar solubility challenges.
Tabulated Comparison of Key Properties
Research Findings and Implications
- Synthetic Challenges: The target compound’s discontinuation in commercial catalogs may reflect difficulties in introducing bromine and methyl groups simultaneously .
- Biological Relevance :
- Solubility and Stability : The chloro analog’s lower molecular weight and absence of methyl groups likely improve aqueous solubility, making it more favorable for in vitro assays .
Biological Activity
5-Bromo-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile is a compound of interest due to its potential biological activities, particularly as a kinase inhibitor. This article reviews its biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.
This compound possesses the following chemical properties:
| Property | Details |
|---|---|
| Molecular Formula | C9H8BrN3 |
| Molecular Weight | 236.08 g/mol |
| Purity | ≥ 98% |
| CAS Number | 1427503-04-5 |
The compound acts primarily as a protein kinase inhibitor . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups. Dysregulation of these enzymes is implicated in various diseases, including cancer and neurodegenerative disorders. The inhibition of specific kinases by this compound can lead to therapeutic effects in conditions associated with abnormal kinase activity.
Anticancer Activity
Research has shown that 5-bromo derivatives can inhibit tumor growth by targeting protein kinases involved in cancer cell proliferation. For example:
- Case Study : In vitro studies demonstrated that compounds similar to 5-bromo-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine effectively reduced the viability of cancer cell lines by inducing apoptosis and cell cycle arrest .
Neurodegenerative Disorders
The compound has also been explored for its potential in treating neurodegenerative diseases such as Alzheimer's. It is believed that inhibiting certain kinases can prevent the phosphorylation of tau protein, which is associated with neurodegeneration.
- Research Finding : Studies indicated that pyrrolo[2,3-b]pyridine derivatives could modulate tau phosphorylation and thus may be beneficial in Alzheimer's treatment .
Anti-inflammatory Effects
The compound exhibits anti-inflammatory properties by inhibiting pathways that lead to inflammation.
- Mechanism : It has been shown to suppress COX-2 activity, a key enzyme involved in inflammatory responses .
Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Anticancer | Inhibition of cancer cell proliferation | |
| Neuroprotection | Modulation of tau phosphorylation | |
| Anti-inflammatory | Suppression of COX-2 activity |
Structure-Activity Relationship (SAR)
The biological activity of 5-bromo-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine is influenced by its structural features. Modifications at specific positions on the pyrrole ring can enhance its potency against various biological targets.
Key SAR Insights
- Bromine Substitution : The presence of bromine at position 5 increases the inhibitory activity on protein kinases.
- Methyl Groups : Methyl substitutions at positions 4 and 6 enhance solubility and bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
